Melting Point vs. Positional Isomers and 4-Phenylpyridine
4-(Pyridin-4-yl)aniline exhibits a melting point of 232–235 °C, substantially exceeding those of its closest positional isomers and the des-amino analog. The 2-pyridyl isomer melts at 95–97 °C, the 3-pyridyl isomer at 115 °C, and 4-phenylpyridine (lacking the –NH₂ group) at 69–77 °C . This ~120–140 °C elevation reflects stronger intermolecular hydrogen bonding involving the para-oriented aniline –NH₂ and pyridyl N, translating to reduced volatility during high-temperature reactions and superior crystallinity for solid-state applications.
| Evidence Dimension | Melting point (crystalline thermal stability) |
|---|---|
| Target Compound Data | 232–235 °C (literature range 228–237 °C depending on source) |
| Comparator Or Baseline | 4-(2-Pyridyl)aniline: 95–97 °C; 4-(3-Pyridyl)aniline: 115 °C; 4-Phenylpyridine: 69–77 °C |
| Quantified Difference | Δ ~120–140 °C higher than ortho isomer; Δ ~117–120 °C higher than meta isomer; Δ ~155–163 °C higher than 4-phenylpyridine |
| Conditions | Differential scanning calorimetry / capillary melting point; solid crystalline state at ambient pressure |
Why This Matters
Higher melting point enables reaction engineering at elevated temperatures without premature melting, reducing impurity entrapment and simplifying purification in kilogram-scale syntheses.
